(2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol
Description
Chemical Identity and Classification
The compound (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol belongs to the chemical class of carbon-glucosides, specifically representing a modified glucose derivative with a complex aromatic substitution pattern. The molecular structure features a tetrahydropyran ring system bearing multiple hydroxyl groups, characteristic of glucose-based pharmaceutical intermediates. The compound exhibits the molecular formula C25H27FO6S with a molecular weight of 474.5 grams per mole, incorporating fluorine, sulfur, and oxygen heteroatoms within its complex framework.
The structural architecture encompasses several key functional domains including a methoxy-substituted pyranose ring, a thiophene heterocycle, and a fluorinated aromatic system. The compound's classification as a carbon-glucoside distinguishes it from oxygen-glucosides through the presence of a stable carbon-carbon bond connecting the sugar moiety to the aglycone portion. This structural feature confers enhanced metabolic stability compared to analogous oxygen-glucoside derivatives, making it particularly relevant in pharmaceutical development contexts.
Chemical databases consistently classify this compound within the broader category of pharmaceutical impurities and synthetic intermediates, specifically as a process-related substance associated with canagliflozin manufacturing. The compound's stereochemical configuration, denoted by the (2S,3R,4S,5S,6R) designation, indicates the specific three-dimensional arrangement of substituents around each chiral center, which is crucial for its biological activity and pharmaceutical relevance.
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader discovery and development of sodium-glucose cotransporter 2 inhibitors, which originated from early investigations of phlorizin in 1835. The discovery trajectory began when C. Petersen isolated phlorizin from apple tree root bark, initially investigating its antimalarial properties before recognizing its glucose-regulating effects.
The evolutionary pathway from phlorizin to modern gliflozins involved extensive structure-activity relationship studies conducted throughout the 1990s and early 2000s. Researchers recognized that phlorizin's poor oral bioavailability and gastrointestinal adverse effects necessitated the development of more stable analogs. The breakthrough came with the recognition that carbon-glucosides bearing heteroaromatic rings formed metabolically more stable inhibitors compared to their oxygen-glucoside counterparts.
The specific compound under investigation emerged during the synthetic development of canagliflozin by Mitsubishi Tanabe Pharma researchers between 2000 and 2010. During the systematic exploration of thiophene-containing carbon-glucosides, investigators discovered that modifications to the glucose moiety, including methoxy substitution, could significantly alter the pharmacological profile of these compounds. The identification of this particular methoxy derivative occurred during process development and purification studies, where it was characterized as a synthetic impurity requiring analytical identification and quantification.
The compound's discovery timeline parallels the broader development of sodium-glucose cotransporter 2 inhibitor research, which culminated in the approval of canagliflozin by the Food and Drug Administration in March 2013. The systematic characterization of related compounds and impurities became essential for regulatory compliance and quality control purposes, leading to the detailed structural elucidation of this methoxy-substituted analog.
Significance in Pharmaceutical Chemistry
The pharmaceutical significance of this compound extends beyond its role as a synthetic impurity to encompass broader implications for drug development and quality control. The compound serves as a critical reference standard for analytical method development, enabling pharmaceutical manufacturers to identify and quantify process-related impurities during canagliflozin production.
From a medicinal chemistry perspective, this methoxy derivative provides valuable insights into structure-activity relationships within the gliflozin family. The presence of the methoxy group at the anomeric position represents a significant structural modification that could potentially alter the compound's interaction with sodium-glucose cotransporter proteins. Research on thioglucoside analogues has demonstrated that modifications to the glucose moiety can substantially impact inhibitory activity and selectivity profiles.
The compound's significance is further highlighted by its potential role in understanding metabolic pathways and drug disposition. Methoxy derivatives often arise through metabolic processes involving methylation reactions, making this compound relevant for pharmacokinetic studies and metabolite identification. The structural similarity to canagliflozin while maintaining distinct chemical properties makes it an important tool for comparative pharmacological studies.
Quality control considerations have elevated the importance of this compound within pharmaceutical manufacturing environments. Regulatory agencies require comprehensive characterization and quantification of process-related impurities, making this methoxy derivative essential for establishing impurity profiles and ensuring product quality. The compound's identification and analytical characterization contribute to the overall safety and efficacy profile of canagliflozin-containing pharmaceutical products.
The research significance extends to synthetic methodology development, where this compound serves as a model for understanding carbon-glucoside formation mechanisms. The synthetic challenges associated with achieving the correct stereochemistry while incorporating the methoxy substitution have contributed to advances in carbohydrate chemistry and pharmaceutical synthesis.
Standardized Nomenclature Systems
The nomenclature of this compound reflects the complexity of systematic chemical naming conventions applied to structurally complex pharmaceutical compounds. The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for the compound's primary designation, incorporating stereochemical descriptors, substituent positions, and functional group identities within a comprehensive naming framework.
The systematic name begins with the stereochemical configuration notation (2S,3R,4S,5S,6R), which specifies the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority rules. This notation is essential for distinguishing between stereoisomers and ensuring precise chemical identification. The core structure designation "2H-pyran-3,4,5-triol" identifies the six-membered oxygen-containing ring with three hydroxyl substituents, while "tetrahydro" indicates the saturated nature of the ring system.
Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry system assigns the unique identifier 1358581-37-9, which serves as an unambiguous reference for database searches and regulatory documentation. Common name variants include "2-Methoxy Canagliflozin," "Canagliflozin Impurity 1," and "Methoxy Canagliflozin," which reflect the compound's relationship to the parent drug substance.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry | This compound |
| Chemical Abstracts Service Registry | 1358581-37-9 |
| Common Names | 2-Methoxy Canagliflozin; Canagliflozin Impurity 1; Methoxy Canagliflozin |
| Molecular Formula | C25H27FO6S |
| International Chemical Identifier | UKGXVMIGVXOCSH-HFBCXCLPSA-N |
The International Chemical Identifier system provides a standardized string representation that encodes the compound's connectivity and stereochemistry in a machine-readable format. This identifier facilitates database searches and computational chemistry applications while ensuring compatibility across different software platforms and chemical databases.
Pharmaceutical industry nomenclature often employs simplified designations for practical purposes, with "Canagliflozin Impurity 1" serving as a commonly recognized identifier within quality control and analytical chemistry contexts. This naming convention reflects the compound's primary significance as a process-related impurity requiring monitoring and quantification during pharmaceutical manufacturing operations.
Relationship to Other Structural Analogs
The structural relationship between this compound and other gliflozin analogs demonstrates the systematic approach to sodium-glucose cotransporter 2 inhibitor development. The compound shares the core structural framework with canagliflozin, differing primarily in the presence of a methoxy group at the anomeric position where canagliflozin contains a hydrogen atom.
Comparative analysis with canagliflozin reveals significant structural similarities including the identical aglycone portion containing the thiophene ring system and fluorinated aromatic substituent. The glucose moiety maintains the same stereochemical configuration at positions 3, 4, 5, and 6, with the critical difference occurring at position 2 where methoxy substitution replaces the hydrogen atom found in canagliflozin. This modification represents a minimal structural change that could potentially impact biological activity and pharmacokinetic properties.
The relationship extends to other canagliflozin-related compounds documented in pharmaceutical literature. The alpha isomer of canagliflozin, designated with the configuration (2R,3R,4R,5S,6R), demonstrates how stereochemical variations can generate distinct molecular entities with potentially different biological profiles. Similarly, the de-alpha-D-glucopyranoside hydroxy canagliflozin represents another structural variant lacking the glucose moiety entirely.
| Compound | Key Structural Difference | Molecular Formula | PubChem CID |
|---|---|---|---|
| Target Compound | Methoxy at position 2 | C25H27FO6S | 67157964 |
| Canagliflozin | Hydrogen at position 2 | C24H25FO5S | Not specified |
| Canagliflozin Alpha Isomer | Inverted stereochemistry at position 2 | C24H25FO5S | 78358406 |
| De-alpha-D-glucopyranoside Hydroxy | No glucose moiety | C18H15FOS | 67634766 |
The broader gliflozin family includes empagliflozin and dapagliflozin, which share the carbon-glucoside core structure but differ in their aglycone substituents. These compounds demonstrate the systematic variation approach employed in medicinal chemistry to optimize pharmacological properties while maintaining the essential structural features responsible for sodium-glucose cotransporter 2 inhibition.
Thioglucoside analogs represent another class of structurally related compounds where sulfur atoms replace oxygen atoms in specific positions. Research has shown that thioglucoside analogs bearing substitutions at meta-positions demonstrate good stability against beta-glucosidase enzymes, similar to carbon-glucosides, while maintaining inhibitory activity against sodium-glucose cotransporter 2. These analogs provide insights into the structure-activity relationships governing this class of compounds and inform the development of next-generation inhibitors.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXVMIGVXOCSH-HFBCXCLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358581-37-9 | |
| Record name | D-Glucopyranoside, methyl 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358581379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOPYRANOSIDE, METHYL 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X975B8M4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Methoxy Canagliflozin plays a significant role in biochemical reactions. It acts on kidneys to decrease the renal threshold for glucose and increase urinary glucose excretion. This compound interacts with enzymes such as SGLT2 in the proximal convoluted tubules of the kidneys. The nature of these interactions involves the inhibition of glucose reabsorption, leading to an increase in glucose excretion.
Cellular Effects
The effects of 2-Methoxy Canagliflozin on various types of cells and cellular processes are profound. It influences cell function by altering glucose metabolism. This compound impacts cell signaling pathways related to glucose transport and affects gene expression related to glucose metabolism. It also influences cellular metabolism by reducing the reabsorption of glucose in proximal tubules, thereby enhancing urinary glucose excretion.
Molecular Mechanism
The mechanism of action of 2-Methoxy Canagliflozin is primarily through its interaction with the SGLT2 enzyme. It binds to this enzyme, inhibiting its function and leading to an increase in urinary glucose excretion. This action results in decreased blood glucose levels, making 2-Methoxy Canagliflozin an effective agent in the management of type 2 diabetes mellitus.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy Canagliflozin have been observed to be both rapid and sustained. It has high oral bioavailability and rapid effects in lowering glycosylated hemoglobin (HbA1c) values. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Methoxy Canagliflozin vary with different dosages in animal models. Lower doses of the compound have been observed to effectively reduce blood glucose levels, while higher doses may lead to increased urinary glucose excretion.
Metabolic Pathways
2-Methoxy Canagliflozin is involved in the metabolic pathway related to glucose metabolism. It interacts with the SGLT2 enzyme, a key player in the renal glucose reabsorption process. This interaction leads to changes in metabolic flux and metabolite levels, particularly a decrease in blood glucose levels.
Transport and Distribution
2-Methoxy Canagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 enzyme. This interaction affects the compound’s localization or accumulation, particularly in the proximal convoluted tubules of the kidneys where SGLT2 is predominantly located.
Subcellular Localization
The subcellular localization of 2-Methoxy Canagliflozin is primarily in the proximal convoluted tubules of the kidneys. This localization is due to the compound’s interaction with the SGLT2 enzyme, which is predominantly found in this region of the kidneys. The activity and function of 2-Methoxy Canagliflozin are directly related to its subcellular localization.
Biological Activity
The compound (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-tetrahydro-6-(hydroxymethyl)-2-methoxy-2H-pyran-3,4,5-triol is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyran backbone with multiple functional groups that contribute to its biological activity. The presence of a fluorinated phenyl group and a thiophene moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₁O₇S |
| Molecular Weight | 366.38 g/mol |
| CAS Number | 1818268-44-8 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that the compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest at the G1 phase.
- Mechanism of Action : The compound may act by modulating signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. In vitro studies demonstrated that treatment with this compound led to decreased phosphorylation of Akt and ERK1/2, suggesting an interruption in survival signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways .
Study 1: Anticancer Activity Assessment
A recent study evaluated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 30 |
| A549 | 10 | 40 |
This study concluded that the compound significantly inhibits cancer cell growth and induces apoptosis through specific molecular pathways .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound using LPS-stimulated macrophages. The findings revealed:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
The data indicated a substantial decrease in cytokine levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
The compound (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in pharmaceuticals and materials science.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 682.67 g/mol. The compound features multiple functional groups including hydroxymethyl and methoxy groups, which contribute to its reactivity and potential biological activity. Its stereochemistry is defined by the specific arrangement of its chiral centers, which may influence its pharmacological properties.
Antidiabetic Activity
Research has indicated that similar compounds exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells. For instance, derivatives of tetrahydro-2H-pyran-3,4,5-triol have been studied for their potential to modulate glucose metabolism and improve insulin action in diabetic models .
Anticancer Properties
Compounds with similar structural motifs have shown promise in anticancer research. The presence of aromatic rings and specific substituents can interact with biological targets involved in cancer progression. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Activity
The incorporation of fluorinated phenyl groups has been linked to increased antimicrobial efficacy. This compound may possess activity against various pathogens due to its ability to disrupt microbial membranes or interfere with metabolic pathways .
Polymer Synthesis
The unique structure of this compound allows it to act as a monomer or additive in polymer chemistry. Its functional groups can facilitate cross-linking or enhance the thermal stability of polymers, making it suitable for applications in coatings and adhesives .
Nanotechnology
Due to its complex structure, this compound could be utilized in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with drugs may enhance bioavailability and targeted delivery .
Case Study 1: Antidiabetic Research
A study investigating the effects of tetrahydro-2H-pyran derivatives on glucose metabolism demonstrated significant improvements in insulin sensitivity in animal models. The results indicated a reduction in blood glucose levels post-treatment compared to control groups .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various fluorinated compounds, this specific compound exhibited notable activity against Staphylococcus aureus and E. coli, showcasing a potential application as an antimicrobial agent in clinical settings .
Comparison with Similar Compounds
(3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-2-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
- Substituent difference : The 2-methylphenyl group (vs. 4-methylphenyl in the target compound) alters spatial orientation and steric hindrance.
- Molecular formula : C25H27FO6S (MW 474.54) .
- Impact : The positional isomerism may affect binding affinity to biological targets due to altered spatial accessibility.
Sotagliflozin (4-Chloro-3-(4-ethoxybenzyl)phenyl derivative)
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
- Substituent : Tetrahydrofuran-3-yloxy group replaces thiophene, introducing oxygen-mediated hydrogen bonding.
- Molecular formula: Not explicitly stated, but likely distinct due to the tetrahydrofuran moiety .
Molecular and Physicochemical Properties
*Note: The target compound’s molecular formula is inferred from structurally similar entries .
Key Observations:
- Molecular weight : The hemihydrate analog (MW 907.05) is significantly larger due to dimerization or extended substituents .
- Storage : Sensitivity to light and temperature is common among analogs (e.g., target compound and hemihydrate), suggesting instability of the tetrahydropyran core or substituents .
Functional and Bioactivity Differences
- Sotagliflozin : Approved SGLT inhibitor for cardiovascular and diabetic indications . The ethoxybenzyl and chloro groups likely enhance target specificity compared to the fluorophenylthiophene group in the target compound.
- Thiophene vs. Benzene Rings : The target compound’s thiophene moiety may improve metabolic stability over benzene-based analogs due to reduced oxidative metabolism .
- Fluorine vs.
Preparation Methods
Boron-Mediated Coupling Reactions
The core structure is synthesized via a palladium-catalyzed coupling between a halogenated tetrahydropyran precursor (compound I) and a (2-hydroxypropyl)boric acid derivative (compound II). Key parameters include:
This method avoids tedious protective group strategies by leveraging the innate reactivity of boron esters, which undergo selective cross-coupling with aryl halides. The stereochemical outcome is governed by the chiral environment of the palladium-ligand complex.
Preparation of the 5-(4-Fluorophenyl)thiophene Moiety
The thiophene-aryl segment is synthesized via Suzuki-Miyaura coupling, as detailed in patent CN105753835A.
Suzuki-Miyaura Coupling Protocol
-
Substrates : 2-Bromothiophene and 4-fluorophenylboronic acid.
-
Temperature : 50–80°C for 1–5 minutes in a microchannel reactor.
The use of microchannel reactors enhances reaction efficiency by improving heat transfer and reducing side reactions. The resulting 2-(4-fluorophenyl)thiophene is subsequently functionalized with a methyl group at the 5-position via Friedel-Crafts alkylation.
Assembly of the Complete Molecular Architecture
Coupling the tetrahydropyran triol core with the thiophene-aryl subunit requires sequential alkylation and protective group manipulation.
Alkylation of the Tetrahydropyran Core
-
Reagent : 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzyl bromide.
-
Protective groups : tert-Butyldimethylsilyl (TBS) ethers for hydroxyl protection.
The alkylation proceeds via an SN2 mechanism, with the steric bulk of the tetrahydropyran core necessitating prolonged reaction times.
Deprotection and Final Functionalization
-
Deprotection agent : Tetrabutylammonium fluoride (TBAF) in THF.
-
Methanolysis : Cleavage of silyl ethers under mild acidic conditions.
-
Final purity : >99% via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Stereochemical Control : The C2, C3, C4, and C5 stereocenters necessitate chiral auxiliaries or enzymatic resolution.
-
Functional Group Compatibility : Boron esters are sensitive to protic solvents, requiring inert reaction conditions.
-
Purification : Chromatography remains essential for isolating the final product due to polar hydroxyl groups .
Q & A
Q. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step regioselective glycosylation and functionalization of the tetrahydro-2H-pyran core. Key steps include:
- Thiophene coupling : Suzuki-Miyaura cross-coupling to introduce the 5-(4-fluorophenyl)thiophen-2-yl moiety .
- Hydroxymethyl protection : Use of tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups to protect the hydroxymethyl group during synthesis, followed by deprotection under mild acidic conditions .
- Yield optimization : Purification via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves purity to >95%. Yields can be enhanced by controlling reaction temperature (0–25°C) and using H+ exchange resins for selective deprotection .
Q. How should researchers characterize the stereochemical purity of this compound?
- Chiral HPLC : Use a CHIRALPAK® IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers. Retention time discrepancies >0.5 min indicate stereochemical impurities .
- NMR analysis : Key protons (e.g., anomeric H-1 at δ 5.45 ppm in CD3OD) show distinct coupling patterns (e.g., for axial-equatorial coupling) to confirm stereochemistry .
- X-ray crystallography : For definitive confirmation, co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve the (2S,3R,4S,5S,6R) configuration .
Q. What are critical safety considerations for handling this compound?
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the methoxy and hydroxymethyl groups .
- Exposure mitigation : Use PPE (nitrile gloves, FFP3 masks) due to potential respiratory sensitization. In case of skin contact, wash immediately with 10% ethanol/water to neutralize reactive intermediates .
Advanced Research Questions
Q. How does structural modification of the fluorophenyl-thiophene moiety impact biological activity?
- SAR studies : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups. Bioassays show that 4-fluoro substitution maximizes SGLT2 inhibition (IC50 = 2.3 nM vs. 8.9 nM for –CF3 analogs) due to optimal hydrophobic interactions .
- Metabolic stability : Introducing a methyl group at the thiophene C3 position reduces CYP3A4-mediated oxidation, improving half-life in hepatocyte assays (t1/2 = 6.2 h vs. 2.1 h for unmodified analogs) .
Q. What analytical methods are recommended for detecting degradation products in stability studies?
- LC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Major degradation products include:
- Forced degradation : Expose to UV light (254 nm, 48 h) to identify photolytic byproducts.
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies in oral bioavailability (15–22% in rats) may arise from:
- Formulation variability : Use of hydroxypropyl-β-cyclodextrin (HPBCD) vs. PEG-400 as solubilizers alters Cmax by 1.8-fold .
- Analytical calibration : Validate plasma concentration measurements using deuterated internal standards (e.g., D4-labeled analog) to correct for matrix effects .
Method Development Questions
Q. What strategies improve the compound’s solubility for in vivo studies?
Q. How can researchers design controlled-release formulations using this compound?
- Matrix tablets : Combine with HPMC K100M (60% w/w) for zero-order release over 12 h (r² = 0.992 in dissolution tests) .
- Ion-pairing : Complex with sodium lauryl sulfate to sustain release in intestinal pH (6.8) while minimizing gastric degradation .
Data Interpretation and Validation
Q. How should conflicting data on metabolic pathways be addressed?
- Microsomal assays : Compare human liver microsomes (HLM) vs. recombinant CYP isoforms. Conflicting CYP2C9 vs. CYP3A4 contributions can be resolved using isoform-specific inhibitors (e.g., sulfaphenazole for CYP2C9) .
- Metabolite ID : Use HR-MS/MS (Q-TOF) to distinguish N-oxidation (m/z +15.9949) from glucuronidation (m/z +176.0321) products .
Q. What validation criteria are essential for in vitro/in vivo correlation (IVIVC)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
